![molecular formula C22H18FN3O2S2 B2723721 N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260926-64-4](/img/structure/B2723721.png)
N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is a chemical compound that has been studied for its potential antimicrobial properties . It is a derivative of N-2,5-Dimethylphenylthioureido Acid and has been explored as a potential scaffold for the development of new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .
Synthesis Analysis
The synthesis of this compound involves the use of novel thiazole derivatives . The process includes the creation of 4-substituted thiazoles with naphthoquinone-fused thiazole derivatives . The exact method of synthesis is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The structure also includes a 2,5-dimethylphenyl group and a 2-fluorophenyl group . Further structural analysis would require more detailed information or computational modeling.Wissenschaftliche Forschungsanwendungen
Radiosynthesis Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related in structure to the compound , has been reported for selective ligand binding to the translocator protein (18 kDa). One compound within this series, DPA-714, was designed with a fluorine atom, allowing for labeling with fluorine-18. This makes it suitable for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Dual Inhibitory Activity
Another study focused on the synthesis of nonclassical analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These inhibitors, based on the thieno[2,3-d]pyrimidine scaffold, demonstrated significant inhibitory activity, highlighting the potential of related compounds in drug development (Gangjee et al., 2008).
Molecular Structure and Docking Studies
Research on a novel antiviral active molecule similar in structure to the compound revealed insights into its molecular structure, drug-likeness, and potential antiviral potency against SARS-CoV-2 through molecular docking studies. The study provided valuable information on the geometric equilibrium, vibrational assignments, and intermolecular interactions of the compound (Mary et al., 2020).
Crystal Structure Analysis
Several studies have detailed the crystal structures of compounds with core structures resembling the compound . These analyses contribute to the understanding of molecular conformation, hydrogen bonding, and potential for forming inclusion compounds. Understanding these structural aspects is crucial for drug design and the development of materials with specific properties (Subasri et al., 2017).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-13-7-8-14(2)17(11-13)24-19(27)12-30-22-25-16-9-10-29-20(16)21(28)26(22)18-6-4-3-5-15(18)23/h3-11H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJPGBPRHQUJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

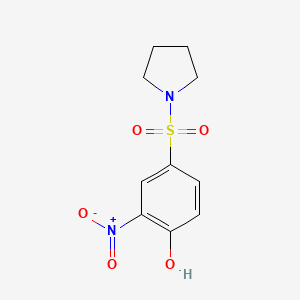
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2723642.png)
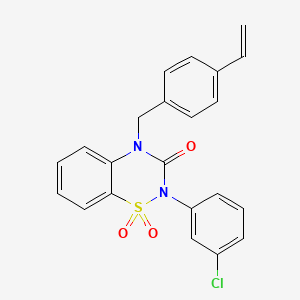
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2723644.png)
![17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2723645.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2723646.png)
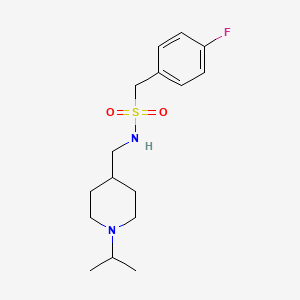
![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)propanamide](/img/structure/B2723648.png)

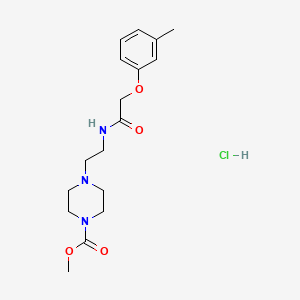
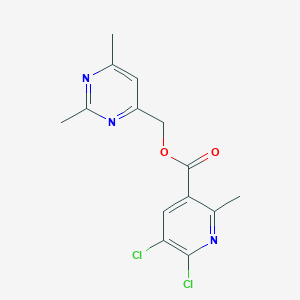
![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2723657.png)
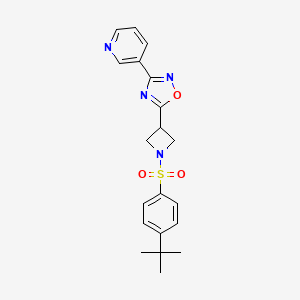
![methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2723660.png)